molecular formula C8H9N3O2 B13255071 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13255071
M. Wt: 179.18 g/mol
InChI Key: KEFVIEFVMXIOOG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one ( 1935454-07-1) is a high-purity chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors (PKIs) for cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Research indicates that derivatives of this scaffold have shown promise in inhibiting kinases such as EGFR in non-small cell lung cancer (NSCLC) and B-Raf and MEK kinases in melanoma . Beyond oncology, this structural motif is also being explored for its anti-inflammatory potential, with related compounds demonstrating inhibitory effects on key enzymes like COX-2 and pro-inflammatory cytokines such as IL-6 and TNF-α . The compound serves as a versatile synthon for further chemical functionalization, enabling structure-activity relationship (SAR) studies to optimize pharmacological properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-5-3-7-9-8(12)6(13-2)4-11(7)10-5/h3-4H,1-2H3,(H,9,12)

InChI Key

KEFVIEFVMXIOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C(=O)NC2=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[1,5-a]pyrimidin-5-one derivatives typically involves the condensation and cyclization of appropriately substituted pyrazoles with β-dicarbonyl compounds or related carbonyl precursors under acidic or neutral conditions. For the specific 6-methoxy and 2-methyl substitutions, the starting materials are usually 5-amino-1H-pyrazole derivatives bearing methoxy and methyl groups or their precursors.

Cyclization of 5-Amino-3-substituted-1H-pyrazoles with β-Dicarbonyl Compounds

One of the most efficient and widely used methods involves the reaction of 5-amino-3-substituted-1H-pyrazoles with β-dicarbonyl compounds such as pentane-2,4-dione or ethyl acetoacetate in the presence of acetic acid as a solvent and catalyst. This reaction proceeds via a condensation followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-5-one core.

  • Reaction Conditions: Typically, the reaction is carried out in acetic acid under reflux or mild heating (around 100–130 °C) for several hours (often 12–18 h).
  • Yields: High yields (87–95%) are commonly reported, reflecting the efficiency of this method.
  • Advantages: This method is notable for its simplicity, mild conditions, and broad substrate scope, allowing for functional group tolerance and structural diversity.
Parameter Details
Starting materials 5-amino-3-substituted-1H-pyrazoles, β-dicarbonyl compounds
Solvent Acetic acid (AcOH)
Temperature 100–130 °C
Reaction time 12–18 hours
Yield range 87–95%
Product Pyrazolo[1,5-a]pyrimidin-5-one derivatives

One-Pot Cycloaddition and Elimination Method

An alternative approach involves a one-pot reaction sequence starting from acyclic precursors such as N-propargylic sulfonylhydrazones and sulfonyl azides, catalyzed by copper(I) chloride. This method proceeds through:

  • A copper-catalyzed azide-alkyne cycloaddition (click reaction) to form a triazole intermediate.
  • Subsequent intramolecular Diels–Alder reaction leading to the fused pyrazolo[1,5-a]pyrimidine ring system.
  • Final elimination under basic conditions to yield the target pyrazolo[1,5-a]pyrimidin-5-one.

This method is scalable, one-pot, and avoids the need for aminopyrazole starting materials, offering a novel synthetic pathway.

Step Description
Initial click reaction N-propargylic sulfonylhydrazone + sulfonyl azide, Cu(I) catalysis
Cycloaddition Formation of triazole intermediate
Intramolecular Diels–Alder Formation of fused ring system
Elimination Basic treatment to yield pyrazolo[1,5-a]pyrimidin-5-one

Microwave-Assisted and Solvent-Free Syntheses

Recent advances have demonstrated that microwave irradiation and solvent-free conditions can significantly reduce reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Microwave-assisted heating accelerates the condensation and cyclization steps, often reducing reaction times from hours to minutes.
  • Solvent-free conditions minimize waste and simplify purification.
  • These methods maintain or improve yields compared to traditional reflux in ethanol or acetic acid.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Condensation with β-dicarbonyls 5-amino-3-substituted pyrazoles + β-dicarbonyls Acetic acid, reflux, 12–18 h High yield, simple, broad scope Longer reaction time
One-pot cycloaddition/elimination N-propargylic sulfonylhydrazone + sulfonyl azide Cu(I) catalysis, basic workup Scalable, novel, no aminopyrazole needed More complex reagents, catalyst required
Microwave-assisted synthesis Same as condensation method Microwave, solvent-free Rapid, environmentally friendly Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : The target compound (C₈H₉N₃O₂) has a molecular weight of 179.18 g/mol, lower than 7-CF₃ derivatives (~224 g/mol) due to the lighter OCH₃ group .
  • Synthetic Yields : Suzuki–Miyaura reactions for diarylated analogs (e.g., 11h ) achieve >90% yields under microwave conditions , whereas brominated intermediates (e.g., 3-Bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one) are synthesized in 90% yield .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., OCH₃) at position 6 enhance π-π stacking in receptor binding, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
  • Methyl groups at position 2 reduce steric hindrance, facilitating synthetic modifications .

Synthetic Advancements :

  • Microwave-assisted Suzuki–Miyaura cross-coupling enables efficient arylation at C3 and C5 positions, with water as a green solvent .
  • Sequential one-pot diarylation achieves 91% yield for 3,5-diarylated derivatives, demonstrating scalability .

Pharmacological Potential: Pyrazolo[1,5-a]pyrimidin-5-one derivatives show promise as anti-inflammatory agents and kinase inhibitors, with activity modulated by substituent choice .

Biological Activity

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been extensively studied for its potential therapeutic applications, including anticancer and antimicrobial properties.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
IUPAC NameThis compound
InChI KeyKEFVIEFVMXIOOG-UHFFFAOYSA-N
Canonical SMILESCC1=NN2C=C(C(=O)NC2=C1)OC

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways. It interacts with the ATP-binding site of these kinases, effectively preventing the phosphorylation of target proteins that are crucial for cell proliferation and survival. This mechanism positions it as a candidate for cancer therapy due to its potential to disrupt malignant growth signals .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, one study reported that a derivative similar to this compound showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. The compound was particularly effective against CDK2 and TRKA kinases, which are critical in various cancers .

Case Study: Cell Cycle Investigation

In a detailed investigation involving cell cycle analysis, compounds derived from pyrazolo[1,5-a]pyrimidine were shown to cause significant arrest in the G0–G1 phase of the cell cycle in RFX 393 cancer cells. The treated cells exhibited an increase in G0–G1 phase population from 57.08% (control) to 84.36%, indicating a potent cytostatic effect .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. A study synthesized several derivatives and assessed their antibacterial effectiveness against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. Notably, five derivatives demonstrated significant bactericidal effects compared to standard antibiotics like Erythromycin and Amikacin. Furthermore, these compounds exhibited strong antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Summary of Biological Activities

Activity TypeObservations
Anticancer Significant growth inhibition in multiple cancer lines; effective against CDK2 and TRKA kinases.
Antimicrobial Notable antibacterial effects against multidrug-resistant strains; strong antibiofilm activity observed.

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